molecular formula C11H14O3 B2817673 5-cyclohexyl-2-Furancarboxylic acid CAS No. 14174-52-8

5-cyclohexyl-2-Furancarboxylic acid

Cat. No. B2817673
CAS RN: 14174-52-8
M. Wt: 194.23
InChI Key: UYJHUGZRZHCGQS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The production of FDCA from catalytic oxidation of 5-hydroxymethylfurfural (5-HMF) is regarded as the major route of the utilization of 5-HMF . The effects of operating parameters including reaction temperature, molar ratio of 5-HMF/NaOH, volumetric flow rate of oxygen, pressure, and catalyst amount on the yield of product were investigated .

Mechanism of Action

The mechanism of action for the synthesis of FDCA involves the oxidation of HMF to form 2,5-diformylfuran (DFF) and 5-formylfuroic acid (FFA), which are consecutively transformed to FDCA by a lipase .

Safety and Hazards

The safety data sheet for 5-Formyl-2-furancarboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development and utilization of renewable resources have caught wide attentions . The utilization of biomass to produce platform chemicals and bulk chemicals become the important developing direction in modern industries . FDCA is considered one of the “Top Value-Added Chemicals from Biomass” . More recent studies on the synthesis of FDCA have involved the valorization of lignocellulosic materials, which can be derived from agricultural and food waste streams .

properties

IUPAC Name

5-cyclohexylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJHUGZRZHCGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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